molecular formula C25H22FN3O6 B12021833 [2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 765910-58-5

[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12021833
CAS No.: 765910-58-5
M. Wt: 479.5 g/mol
InChI Key: UQYDVKZVQRJMBT-JFLMPSFJSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxy, fluoroanilino, oxoacetyl, hydrazinylidene, and methoxybenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-fluoroaniline, which is then reacted with oxoacetyl chloride to form 2-(4-fluoroanilino)-2-oxoacetyl chloride. This intermediate is further reacted with hydrazine to form the hydrazinylidene derivative. The final step involves the reaction of this intermediate with 2-ethoxy-4-formylphenyl 4-methoxybenzoate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

765910-58-5

Molecular Formula

C25H22FN3O6

Molecular Weight

479.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H22FN3O6/c1-3-34-22-14-16(4-13-21(22)35-25(32)17-5-11-20(33-2)12-6-17)15-27-29-24(31)23(30)28-19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

UQYDVKZVQRJMBT-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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